2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Description

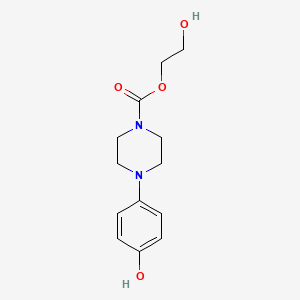

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a 4-hydroxyphenyl substituent at the 4-position of the piperazine ring and a 2-hydroxyethyl ester group at the 1-position. This structure combines aromatic phenolic and polar hydroxyethyl functionalities, which influence its physicochemical properties, such as solubility and hydrogen-bonding capacity. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, fluorescent probes, and intermediates in organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c16-9-10-19-13(18)15-7-5-14(6-8-15)11-1-3-12(17)4-2-11/h1-4,16-17H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRJAUMQCXWXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-hydroxyphenyl)piperazine with chloroformate esters under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form hydroxyquinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound with a piperazine ring substituted with a hydroxyphenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making this compound a valuable intermediate in synthesizing various pharmaceuticals and bioactive molecules.

Overview

Scientific Research Applications

This compound is used in various scientific research applications:

- Chemistry : It serves as an intermediate in synthesizing various heterocyclic compounds and pharmaceuticals.

- Biology : Due to its structural similarity to biologically active molecules, the compound is used to study enzyme inhibition and receptor binding.

- Medicine : It is used in developing drugs for treating neurological disorders, cardiovascular diseases, and cancer.

- Industry : The compound is used in producing polymers, dyes, and agrochemicals.

1-(4-Hydroxyphenyl)piperazine derivatives have diverse biological activities and are of interest in pharmacology.

Target of Action

- GABA receptor

Mode of Action

- GABA receptor agonist

Biochemical Pathways

- Neurotransmission pathway

Research Findings on Tyrosinase Inhibition

4-(4-Hydroxyphenyl)piperazine derivatives have shown inhibitory effects on tyrosinase (TYR), an enzyme that regulates melanin biosynthesis . Inhibiting tyrosinase has potential therapeutic applications for treating several human diseases .

- A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed, synthesized, and assayed against TYR .

- Compound 10, a promising compound, displayed antioxidant activity, no cytotoxicity in MTT tests, and exerted anti-melanogenic effects on B16F10 cells .

- The starting material 4-(1-piperazinyl)phenol (1) has been studied in biochemical assays towards AbTYR, and it was found to interfere with the AbTYR catalytic cycle by acting as a competitive inhibitor .

- Several derivatives (7, 11, 17, and 21) with substituents (R=Cl, Br, CF3, OCH3) at the C-2’ position of the benzoyl ring resulted in potent inhibitors with IC50 values <5 μM, making them about 3.5-fold more potent than kojic acid (KA) .

- The introduction of an additional chlorine atom at the C-4’ position improved the potency, with 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone (10) showing an inhibitory effect at a very low micromolar concentration (IC50 value of 1.5±0.1 μM) .

Potential Therapeutic Applications

Ethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can be used to synthesize some bioactive compounds, such as antitumor agents and antidepressants . N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives and related compounds are muscarinic receptor 4 (m4) antagonists for treating neurological diseases such as Alzheimer's Disease and Lewy Body Dementia .

Chemical Reactions

1-(4-Hydroxyphenyl)piperazine hydrochloride undergoes various chemical reactions:

- Oxidation : The hydroxy group can be oxidized to form quinone derivatives.

- Reduction : The compound can be reduced to form amine derivatives.

- Substitution : The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.

- Cyclization : The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is similar to other piperazine derivatives, such as tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate and tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate. The uniqueness of this compound lies in its specific chemical properties and biological activity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperazine derivatives, focusing on substituents, ester groups, and applications.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings:

tert-Butyl esters (e.g., ) are prone to degradation in acidic environments (e.g., simulated gastric fluid), limiting their use as final drug candidates .

Substituent Effects :

- The 4-hydroxyphenyl group contributes to π-π stacking interactions, relevant in receptor binding (e.g., kinase inhibitors in ) .

- Hydroxyethyl side chains (e.g., ) improve metabolic stability and are common in kinase inhibitors like saracatinib .

Applications: Benzyl/tert-butyl esters are typically synthetic intermediates (), whereas hydroxyethyl/ethyl esters may serve as final bioactive molecules . Derivatives with chromenone cores () exhibit fluorescent properties, suggesting utility in cellular imaging .

Biological Activity

2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (HEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of HEP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- IUPAC Name : this compound

HEP exhibits several biological activities that may be attributed to its structural features. The piperazine moiety is known for its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Notably, compounds with similar structures have demonstrated:

- Acetylcholinesterase Inhibition : This activity is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies show that HEP derivatives can inhibit acetylcholinesterase (AChE), suggesting potential use in cognitive enhancement therapies .

- Antioxidant Activity : HEP has been studied for its ability to scavenge free radicals, which may protect against oxidative stress-related damage in cells .

In Vitro Studies

Several studies have evaluated the biological activity of HEP and its derivatives:

- AChE Inhibition :

- Neuroprotection :

- Chelation Properties :

Case Study 1: Neuroprotective Effects

In a controlled study involving neuronal cell lines exposed to oxidative stress, HEP was tested for its neuroprotective capabilities. The results showed that at a concentration of 2.5 µM, HEP significantly improved cell viability compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Case Study 2: AChE Inhibition Profile

A comparative analysis of various piperazine derivatives, including HEP, revealed that modifications in the side chains significantly affected AChE inhibition potency. The study concluded that specific structural modifications could enhance efficacy against Alzheimer's disease targets while maintaining acceptable toxicity profiles .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxyethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, the hydroxyethyl group is introduced using ethylene oxide or ethylene chlorohydrin under controlled temperatures (40–60°C) in anhydrous solvents like dichloromethane (DCM) . Optimization involves adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of nucleophile), solvent polarity, and catalyst selection (e.g., triethylamine for pH control). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradient) enhances yield and purity .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodology : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., hydroxyethyl protons at δ 3.5–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₉N₂O₄⁺ requires m/z 283.1294) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.40–0.44 in ethyl acetate/hexane 1:1) .

- Elemental Analysis : Confirms C, H, N composition (e.g., calculated vs. observed %C: 60.12 vs. 60.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?

- Methodology :

- Substituent Variation : Replace the hydroxyethyl group with alkyl chains or halogens to assess hydrophobicity/electron effects .

- Biological Assays : Test derivatives in enzyme inhibition (e.g., acetylcholinesterase IC₅₀ assays) or receptor binding studies (radioligand displacement assays) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase binding pockets) and correlate with experimental IC₅₀ values .

Q. What computational strategies can predict novel synthetic pathways or biological interactions for this compound?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (Gaussian 16) identify energetically favorable intermediates, while machine learning (PISTACHIO/BKMS_METABOLIC databases) prioritizes feasible synthetic routes .

- Pharmacophore Modeling : Tools like Schrödinger’s Phase map critical functional groups (hydroxyethyl, carbothioamide) for target binding .

- ADMET Prediction : SwissADME predicts bioavailability, BBB permeability, and CYP450 interactions to guide lead optimization .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodology :

- Dose-Response Curves : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Control Experiments : Use reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.